S-Nitrosopenicillamine

Description

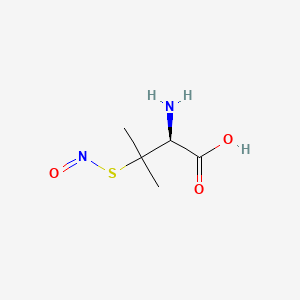

Structure

3D Structure

Properties

CAS No. |

73466-15-6 |

|---|---|

Molecular Formula |

C5H10N2O3S |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-methyl-3-nitrososulfanylbutanoic acid |

InChI |

InChI=1S/C5H10N2O3S/c1-5(2,11-7-10)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m0/s1 |

InChI Key |

QLPXHECKUSZTMH-VKHMYHEASA-N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SN=O |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SN=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: The Pharmacokinetics and Stability Profile of S-Nitrosopenicillamine (SNAP)

Executive Summary

S-Nitrosopenicillamine (SNAP) represents a "Goldilocks" compound in the class of S-nitrosothiols (RSNOs). Unlike the endogenous but labile S-nitrosocysteine (CysNO), or the bulky S-nitrosoalbumin, SNAP offers a balance of stability and bioavailability that makes it a preferred standard for nitric oxide (NO) donor research.

This guide dissects the biological and chemical half-life of SNAP, providing researchers with the mechanistic insights required to control its release kinetics in drug delivery systems and experimental assays.

Molecular Architecture & Stability Mechanisms

The defining feature of SNAP is its tertiary structure. Unlike primary RSNOs (e.g., GSNO, CysNO), SNAP possesses a gem-dimethyl group adjacent to the sulfur atom.

The Steric Shielding Effect

The stability of SNAP is governed by the steric hindrance provided by the two methyl groups on the

-

Primary RSNOs (CysNO): Highly accessible sulfur; rapid transnitrosation;

seconds/minutes. -

Tertiary RSNOs (SNAP): Sterically hindered sulfur; slow transnitrosation;

hours.

Decomposition Kinetics: The Half-Life Matrix

The "half-life" of SNAP is not a fixed constant; it is a variable dependent on three critical vectors: Light, Copper Ions, and Temperature.

Comparative Half-Life Data

The following table synthesizes data from controlled buffer systems versus complex biological media.

| Environment | Conditions | Approximate Half-Life ( | Dominant Mechanism |

| Ideal Buffer | PBS, pH 7.4, 37°C, EDTA (Chelated) , Dark | 30 - 40 Hours | Thermal Homolysis |

| Standard Buffer | PBS, pH 7.4, 37°C, No Chelator | 6 - 10 Hours | Trace Metal Catalysis |

| Plasma | Human Plasma, 37°C | 1 - 3 Hours | Transnitrosation / Reduction |

| Whole Blood | Physiological | < 20 Minutes | Hb-mediated oxidation / RBC uptake |

| Photolytic | Broad spectrum light / UV | Seconds - Minutes | S-N Bond Cleavage |

Critical Insight: The discrepancy between "37 hours" and "6 hours" in literature often stems from trace copper contamination in buffers. Always use 100

M EDTA in stability assays to determine the intrinsic half-life.

Mechanisms of Decay

Understanding how SNAP breaks down is essential for interpreting experimental data.

Pathway Visualization

The following diagram illustrates the three primary fates of the SNAP molecule.

Figure 1: The tripartite decomposition pathways of SNAP: Homolysis (Thermal/Photo), Transnitrosation (Biological), and Metal Catalysis.

Thermal/Photolytic Homolysis

Copper-Catalyzed Decomposition

Free copper (

-

Inhibitor: EDTA or DTPA (chelators).

-

Accelerator: Ascorbate (reduces

to

Transnitrosation

In biological fluids, SNAP donates its nitroso group to free thiols (e.g., Cysteine residues on Serum Albumin).

Experimental Protocols: Measuring Half-Life

To rigorously determine SNAP half-life, one must measure the rate of NO release or the disappearance of the characteristic S-NO absorbance.

Method A: Chemiluminescence (The Gold Standard)

This method directly measures NO gas released from the solution. It is the most sensitive technique (picomolar detection).

Workflow Diagram:

Figure 2: Ozone-based chemiluminescence workflow for real-time NO quantification.

Protocol Steps:

-

Calibration: Calibrate the NO analyzer (e.g., Sievers or Eco Physics) using standard nitrite solutions reduced by Potassium Iodide (KI).

-

Baseline: Establish a baseline with PBS + 100

M EDTA at 37°C. -

Injection: Inject SNAP stock (freshly prepared in cold water/DMSO) to a final concentration of 1-10

M. -

Measurement: Record the NO signal (mV) over time.

-

Calculation: Plot

vs. time. The slope is

Method B: Griess Assay (High Throughput)

Measures nitrite (

-

Incubation: Incubate SNAP solutions in a 96-well plate at 37°C.

-

Sampling: At fixed time points (0, 1h, 2h, etc.), remove aliquots.

-

Derivatization: Add Sulfanilamide and NED (N-(1-naphthyl)ethylenediamine).

-

Detection: Measure absorbance at 540 nm.

-

Note: This method assumes all released NO oxidizes to nitrite. It is less accurate than chemiluminescence for kinetic modeling but sufficient for comparative stability studies.

Therapeutic Implications

The half-life of SNAP makes it ideal for material integration . Because it does not decompose instantly upon contact with water (unlike diazeniumdiolates), SNAP can be incorporated into hydrophobic polymers (Silicone, Polyurethane).

-

Mechanism: The polymer matrix acts as a hydrophobic shield, limiting water and ion uptake.

-

Result: SNAP-doped silicone can release physiological levels of NO (

) for weeks to months , preventing platelet adhesion and bacterial biofilm formation on medical devices (catheters, sensors).

References

-

Chipinda, I., et al. (2006). Hydrolysis of S-Nitrosothiols: The Effect of pH and Copper Content. Journal of Physical Chemistry A. Link

-

Frost, M. C., & Reynolds, M. M. (2005). Class 5 Nitric Oxide Donors: S-Nitrosothiols.[2][3] In Nitric Oxide Donors.[2][4][5] Wiley Online Library. Link

-

Gierke, G. E., et al. (2011). This compound-based nitric oxide-releasing metal-organic frameworks. Microporous and Mesoporous Materials. Link

-

Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide.[6] Elsevier. Link

-

Moynihan, E. J., & Reynolds, M. M. (2015). S-Nitrosothiols as Potential Therapeutics.[4][7] Journal of Functional Biomaterials. Link

Sources

- 1. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl- S-nitrosopenicillaminyl)- this compound-Incorporated Silicone Rubber Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. The nitric oxide donor S-nitroso-N-acetylpenicillamine (SNAP) increases free radical generation and degrades left ventricular function after myocardial ischemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings - PMC [pmc.ncbi.nlm.nih.gov]

S-Nitrosopenicillamine (SNAP): A Precision Tool for Protein S-Nitrosylation

Content Type: Technical Guide / Whitepaper Audience: Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary

S-Nitrosopenicillamine (SNAP) is a synthetic S-nitrosothiol (RSNO) used extensively to model nitric oxide (NO) signaling and protein S-nitrosylation. Unlike the endogenous donor S-nitrosoglutathione (GSNO), SNAP offers a distinct stability profile and lipophilicity that makes it a versatile tool for both in vitro mechanistic studies and cellular assays. However, its utility relies on a precise understanding of its decomposition kinetics—SNAP acts as both a direct NO radical donor (via homolytic cleavage) and a transnitrosylating agent. This guide provides a rigorous framework for deploying SNAP to identify, validate, and quantify S-nitrosylated proteins.

Part 1: Chemical Physiology & Mechanism

To use SNAP effectively, one must distinguish between its two primary modes of action. Experimental conditions (light, heat, metal ions) dictate which pathway dominates.

Structural Determinants

SNAP is the S-nitrosylated derivative of N-acetyl-D,L-penicillamine (NAP).[1] Its stability is derived from the steric hindrance of the penicillamine backbone, specifically the gem-dimethyl groups adjacent to the sulfur atom. This steric bulk protects the S-NO bond from rapid hydrolysis, granting SNAP a half-life of approximately 26–40 hours in physiological buffers (pH 7.4, dark), compared to minutes for S-nitrosocysteine (CysNO).

Mechanism of Action

SNAP induces S-nitrosylation (SNO-protein formation) through two distinct pathways:

-

Transnitrosylation (Nucleophilic Attack): The nitrosonium ion (NO⁺) equivalent is transferred directly from the SNAP sulfur to a nucleophilic thiolate anion (RS⁻) on the target protein. This is the dominant mechanism in dark, metal-free conditions.

-

Homolytic Cleavage (NO Radical Release): Heat or light (photolysis) cleaves the S-N bond, releasing NO radical (NO•). This NO• can react with oxygen to form N₂O₃, a potent nitrosating agent, or react with tyrosyl radicals.

Visualization: SNAP Signaling Pathways

The following diagram illustrates the bifurcation of SNAP activity based on environmental triggers.

Caption: Dual mechanisms of SNAP. Direct transnitrosylation dominates in the dark; photolysis drives NO radical release.

Part 2: Experimental Protocols

This section details self-validating workflows for using SNAP. The integrity of the data depends on the quality of the donor preparation.

Preparation of SNAP Stock

Critical: SNAP is light-sensitive. All manipulations must occur under low light or in amber tubes.

| Parameter | Specification | Causality / Rationale |

| Solvent | DMSO (Anhydrous) | SNAP is lipophilic; aqueous stability is lower. DMSO prevents hydrolysis during storage. |

| Concentration | 100 mM Stock | High concentration minimizes DMSO volume added to cells (<0.5% final). |

| Storage | -20°C (Desiccated) | Moisture and heat accelerate decomposition. Stable for months if kept dry/dark. |

| Verification | Absorbance at 340 nm |

Protocol:

-

Weigh SNAP powder in a darkened room.

-

Dissolve in anhydrous DMSO to 100 mM. Vortex immediately.

-

Aliquot into single-use amber microcentrifuge tubes.

-

Freeze at -20°C. Do not refreeze aliquots.

Negative Control Generation

A rigorous experiment requires a negative control to distinguish SNO effects from the parent molecule's effects.

-

Standard Control: N-acetyl-D,L-penicillamine (NAP). Use at the same molar concentration as SNAP.

-

Decomposed SNAP: Expose a SNAP aliquot to ambient light for 48 hours until colorless. This controls for decomposition byproducts, though NAP is chemically cleaner.

Cell Treatment Workflow

Target Concentration: 100 µM – 500 µM (for robust proteomic detection); 10 µM – 50 µM (for signaling studies).

-

Seed Cells: Grow to 70–80% confluence.

-

Wash: Rinse 2x with warm PBS to remove serum thiols (albumin) which can scavenge SNAP.

-

Treatment:

-

Dilute SNAP stock into serum-free media immediately before addition.

-

Incubate for 15–60 minutes at 37°C in the dark.

-

-

Termination: Aspirate media and wash 2x with ice-cold PBS containing 100 µM DTPA (metal chelator) to prevent post-lysis artifactual nitrosylation.

Part 3: Detection via Resin-Assisted Capture (SNO-RAC)

The "Biotin Switch" and its evolution, SNO-RAC, are the gold standards for detecting S-nitrosylation. This protocol relies on the specific reduction of SNO bonds by ascorbate.

The SNO-RAC Logic

-

Blocking: Free thiols are alkylated (blocked) with MMTS or NEM.

-

Reduction: SNO bonds are selectively reduced to free thiols by Ascorbate.

-

Capture: Newly freed thiols bind to Thiopropyl Sepharose resin.

Visualization: SNO-RAC Workflow

Caption: SNO-RAC workflow. Ascorbate selectively reduces SNOs, allowing capture by Thiopropyl Sepharose.

Step-by-Step Protocol

-

Lysis: Lyse cells in HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) + 1% Triton X-100 + Protease Inhibitors.

-

Note: Neocuproine chelates copper to prevent SNO decomposition.

-

-

Blocking: Add MMTS (Methyl methanethiosulfonate) to 20 mM final concentration. Incubate 20 min at 50°C with frequent vortexing.

-

Why MMTS? It blocks free thiols reversibly.

-

-

Precipitation: Acetone precipitate proteins to remove excess MMTS. Resuspend pellet in HEN buffer + 1% SDS.

-

Capture: Add Thiopropyl Sepharose 6B beads and Sodium Ascorbate (20 mM final). Rotate 2–4 hours in the dark.

-

Control: Prepare a "No Ascorbate" sample. Any binding here represents background (incomplete blocking).

-

-

Elution: Wash beads 5x with high-salt buffer. Elute proteins with elution buffer containing 100 mM DTT or β-Mercaptoethanol .

-

Analysis: Run eluate on SDS-PAGE. Immunoblot for target protein.[2]

Part 4: Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| High Background (No Ascorbate) | Incomplete Blocking | Increase MMTS concentration or incubation time. Ensure lysis buffer does not contain reducing agents (DTT/BME). |

| No Signal (Ascorbate) | SNAP Decomposition | Check SNAP stock color (must be green). Ensure Ascorbate is prepared fresh (oxidizes rapidly). |

| Variable Results | Light Exposure | Perform all SNAP treatments and lysis steps in the dark/dim light. |

| Cytotoxicity | DMSO/SNAP Toxicity | Titrate SNAP. Ensure final DMSO < 0.5%. Use NAP control to rule out parent molecule toxicity. |

References

-

Chipinda, I., et al. (2010). "Hydrolysis of S-nitrosothiols: A mechanistic study." Journal of Physical Chemistry A. Link

-

Forrester, M. T., et al. (2009). "Detection of protein S-nitrosylation with the biotin-switch technique." Nature Protocols. Link

-

Hess, D. T., et al. (2005). "Protein S-nitrosylation: purview and parameters." Nature Reviews Molecular Cell Biology. Link

-

Broniowska, K. A., et al. (2013). "The chemistry and biology of nitrosothiols." Antioxidants & Redox Signaling.[2][3] Link

-

Zhang, Y., & Hogg, N. (2005). "S-Nitrosothiols: cellular formation and transport." Free Radical Biology and Medicine. Link

Sources

- 1. Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Nitrosylation of Sarcomeric Proteins Depresses Myofilament Ca2+ Sensitivity in Intact Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photolytic and Thermal Stability of S-nitroso-N-acetylpenicillamine (SNAP)

Introduction: The Significance of S-nitroso-N-acetylpenicillamine (SNAP) as a Nitric Oxide Donor

S-nitroso-N-acetylpenicillamine (SNAP) is a synthetic S-nitrosothiol (RSNO) that has garnered significant attention within the biomedical and pharmaceutical research communities.[1][2] Its prominence stems from its role as a nitric oxide (NO) donor. NO is a critical signaling molecule in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[3][4] The therapeutic potential of harnessing NO has led to the development of various NO-releasing compounds, with SNAP being a well-studied example due to its relative stability compared to many endogenous RSNOs.[1][5]

This guide provides a comprehensive technical overview of the photolytic and thermal stability of SNAP. Understanding the decomposition kinetics and mechanisms under various conditions is paramount for the development of SNAP-based therapeutics, ensuring predictable and controlled NO delivery. We will delve into the factors influencing its stability, the analytical methodologies for its characterization, and detailed protocols for its synthesis and stability assessment.

Photolytic Stability of SNAP: A Double-Edged Sword

The susceptibility of SNAP to decomposition upon exposure to light is a crucial characteristic that can be both a challenge for storage and a tool for controlled NO release.[2][6] The primary mechanism of photolytic decomposition involves the homolytic cleavage of the S-NO bond, generating a thiyl radical (N-acetylpenicillamine radical) and a nitric oxide molecule.[1]

The efficiency of this photolytic process is wavelength-dependent, with the maximum absorbance (λmax) of SNAP occurring at approximately 340 nm.[1][2] Exposure to light at or near this wavelength results in the most efficient NO release.[1] The intensity of the light source also directly correlates with the rate of NO release; higher intensity leads to a greater number of photons available to initiate the decomposition reaction.[1]

In the solid state, the photolysis of SNAP leads to the formation of a stable thiyl radical and the corresponding disulfide, N,N'-diacetyl-penicillamine disulfide (RSSR).[1][7] Electron Spin Resonance (ESR) spectroscopy has confirmed the generation of this stable thiyl radical.[7] Interestingly, in the solid phase, the thiyl radical does not appear to readily recombine with NO to reform SNAP.[1][7] Instead, it can react with another thiyl radical to form the disulfide or, in the presence of oxygen, form various sulfonyl and sulfonyl peroxyl radicals.[1][7] This photolytic decomposition also leads to a loss of crystallinity in solid SNAP.[1][7]

In solution, the photolytic decomposition pathway is similar, initiating with the formation of a thiyl radical and NO. In the absence of oxygen, the thiyl radical can dimerize to form the disulfide or recombine with NO. In the presence of oxygen, the thiyl radical can react with oxygen to form various oxidized sulfur species.[1]

Visualizing the Photolytic Decomposition of SNAP

Caption: Photolytic decomposition pathway of SNAP.

Thermal Stability of SNAP: A Matter of Environment

SNAP's stability is also significantly influenced by temperature. While relatively stable at lower temperatures, its decomposition rate increases with rising temperature.[1] In the solid state, the thermal decomposition of SNAP has been observed to occur at approximately 132.8 ± 0.9 °C.[1]

The mechanism of thermal decomposition is believed to involve the homolytic cleavage of the S-NO bond, similar to photolytic decomposition, leading to the formation of a thiyl radical and NO. The subsequent reactions of the thiyl radical, including dimerization to the disulfide, are also expected to occur.[8] The steric hindrance provided by the gem-dimethyl groups on the penicillamine backbone is thought to contribute to the enhanced thermal stability of SNAP compared to other S-nitrosothiols like S-nitroso-N-acetylcysteine (SNAC).[8]

In solution, the thermal decomposition of SNAP is a critical factor for its use in physiological systems. At 37 °C, SNAP undergoes gradual decomposition, releasing NO.[9] This property is advantageous for therapeutic applications requiring sustained NO release. The rate of thermal decomposition in solution is influenced by factors such as the solvent, pH, and the presence of catalysts.

Visualizing the Thermal Decomposition of SNAP

Caption: Thermal decomposition pathway of SNAP.

Factors Influencing SNAP Stability

Several factors can significantly impact the stability of SNAP in both solid and solution forms. A thorough understanding of these factors is essential for controlling its decomposition and ensuring its efficacy as an NO donor.

-

Metal Ions: Trace amounts of certain metal ions can catalyze the decomposition of SNAP.[3][10] Copper ions, particularly Cu(I), are potent catalysts for this process.[11][12] Ferrous ions (Fe²⁺) have also been shown to catalyze SNAP decomposition.[10] The catalytic mechanism involves the reduction of the nitrosothiol by the metal ion, leading to the release of NO and the formation of the corresponding disulfide.[3] Conversely, Cu(II) ions have been reported to have no effect on the stability of SNAP.[11][12] The presence of chelating agents like EDTA can help to minimize metal-catalyzed decomposition.[13]

-

pH: The stability of SNAP is also pH-dependent. Higher acid concentrations can induce a faster rate of decomposition.[11][12] This is particularly relevant during the synthesis of SNAP, which is typically carried out in an acidic medium.[11][12]

-

Oxygen: In solution, the presence of ambient oxygen does not appear to affect the initial rates of SNAP formation or its stability.[11][12] However, as mentioned earlier, in the presence of oxygen, the thiyl radical formed during decomposition can react to form various oxidized sulfur species.[1]

-

Physical State and Formulation: SNAP exhibits greater stability in the solid state compared to in solution.[1] When incorporated into polymeric matrices, the stability of SNAP can be significantly enhanced.[5][13] This increased stability is attributed to factors such as the formation of intermolecular hydrogen bonds within SNAP crystals in the polymer and the controlled diffusion of reactants.[5][13]

Analytical Methodologies for Stability Assessment

A variety of analytical techniques are employed to quantify the stability of SNAP and characterize its decomposition products.

-

UV-Visible Spectroscopy: This is a straightforward and widely used method for monitoring the concentration of SNAP in solution.[2] SNAP has a characteristic absorbance maximum at approximately 340 nm.[1][2] By measuring the decrease in absorbance at this wavelength over time, the rate of decomposition can be determined.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is a powerful technique for separating and quantifying SNAP and its degradation products, such as N-acetylpenicillamine (NAP) and its disulfide.[11][13] This method provides a more detailed picture of the decomposition process.

-

Chemiluminescence: This technique is highly sensitive for the direct detection of nitric oxide released from SNAP.[9] It is often used to measure the kinetics of NO release from SNAP-containing materials under physiological conditions.

-

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy are used to confirm the structure of SNAP and to identify the products of its decomposition, including the formation of thiyl radicals.[1][2][7] Powder X-ray Diffraction (PXRD) can be used to study the crystallinity of solid SNAP and its changes upon decomposition.[1][7]

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and stability testing of SNAP.

Protocol 1: Synthesis and Purification of S-nitroso-N-acetylpenicillamine (SNAP)

Rationale: This protocol describes the acid-catalyzed nitrosation of N-acetylpenicillamine (NAP) to form SNAP. The reaction is performed in an aqueous/methanolic solution, and light exposure is minimized to prevent premature decomposition.[2]

Materials:

-

N-acetyl-D-penicillamine (NAP)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 1.0 M

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol

-

Deionized water

-

Aluminum foil

-

Stir plate and stir bar

-

Round bottom flask

-

Filtration apparatus (Büchner funnel, filter paper)

-

Acetone (cold)

Procedure:

-

Prepare a 1.0 M HCl solution containing a small amount of concentrated H₂SO₄.

-

In a round bottom flask, dissolve N-acetyl-D-penicillamine in the acidic solution with vigorous stirring.

-

Cover the flask with aluminum foil to protect it from light.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution to the stirring NAP solution over approximately 5 minutes. A green color change indicates the formation of SNAP.[2]

-

Continue stirring the reaction mixture for an additional 20-30 minutes at room temperature.

-

Collect the precipitated green solid by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold acetone to aid in drying.

-

Dry the purified SNAP in a desiccator under vacuum, protected from light.

Protocol 2: Photolytic Stability Study of SNAP in Solution

Rationale: This protocol outlines a method to assess the photolytic stability of SNAP in a buffered solution using UV-Visible spectroscopy. By exposing the SNAP solution to a controlled light source, the rate of decomposition can be quantified.

Materials:

-

Synthesized SNAP

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Controlled light source (e.g., LED with a specific wavelength, such as 340 nm or a broad-spectrum lamp)

-

Aluminum foil

Procedure:

-

Prepare a stock solution of SNAP in PBS (e.g., 1 mM). Protect the solution from light using an aluminum foil-wrapped container.

-

Prepare several dilutions of the stock solution to create a calibration curve (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM).

-

Measure the absorbance of the calibration standards at 340 nm to generate a standard curve of absorbance versus concentration.

-

Prepare a fresh solution of SNAP in PBS at a known concentration (e.g., 0.5 mM) for the stability study.

-

Measure the initial absorbance of this solution at 340 nm (time = 0).

-

Expose the cuvette containing the SNAP solution to the controlled light source at a fixed distance.

-

At regular time intervals (e.g., every 5, 10, or 15 minutes), remove the cuvette and measure its absorbance at 340 nm.

-

As a control, prepare an identical SNAP solution and keep it in the dark. Measure its absorbance at the same time points.

-

Convert the absorbance readings to SNAP concentration using the calibration curve.

-

Plot the concentration of SNAP versus time for both the light-exposed and dark control samples to determine the photolytic decomposition rate.

Protocol 3: Thermal Stability Study of SNAP in Solution

Rationale: This protocol details a method to evaluate the thermal stability of SNAP in solution at a physiologically relevant temperature (37 °C) by monitoring its concentration over time using UV-Visible spectroscopy.

Materials:

-

Synthesized SNAP

-

Phosphate-buffered saline (PBS), pH 7.4

-

Water bath or incubator set to 37 °C

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Aluminum foil-wrapped vials

Procedure:

-

Prepare a stock solution of SNAP in PBS as described in Protocol 2.

-

Generate a calibration curve as described in Protocol 2.

-

Prepare several aliquots of a known concentration of SNAP in PBS in aluminum foil-wrapped vials to prevent photodecomposition.

-

Place the vials in a water bath or incubator maintained at 37 °C.

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), remove one vial from the incubator.

-

Allow the vial to cool to room temperature.

-

Measure the absorbance of the solution at 340 nm.

-

Convert the absorbance to concentration using the calibration curve.

-

Plot the concentration of SNAP versus time to determine the thermal decomposition rate at 37 °C.

Visualizing the General Experimental Workflow for Stability Assessment

Caption: A generalized experimental workflow for assessing the stability of SNAP.

Quantitative Data Summary

The following table summarizes illustrative data on the stability of SNAP under different conditions, as can be derived from the literature. Note that specific values can vary depending on the exact experimental setup.

| Condition | Parameter | Typical Observation | Reference |

| Photolytic Decomposition (Solution) | Half-life (in direct sunlight) | < 2 days | [2] |

| % Decomposed (3h, direct sunlight) | 40% | [2] | |

| % Decomposed (3h, room temp, no light) | 13% | [2] | |

| Thermal Decomposition (Solid State) | Decomposition Temperature | 132.8 ± 0.9 °C | [1] |

| Stability in Polymer Matrix (CarboSil) | % SNAP Remaining (8 months, 37°C) | 88.5% | [5][13] |

| Catalytic Decomposition | Effective Catalysts | Cu(I), Fe(II) | [10][11][12] |

| Ineffective Catalyst | Cu(II) | [11][12] |

Conclusion

The photolytic and thermal stability of S-nitroso-N-acetylpenicillamine are complex properties governed by a multitude of factors. While its inherent instability can be a challenge for long-term storage and formulation, it is also the very characteristic that makes it a valuable, triggerable source of nitric oxide. For researchers and drug development professionals, a deep understanding of SNAP's decomposition kinetics and the influence of environmental factors such as light, heat, and the presence of metal ions is non-negotiable. By leveraging appropriate analytical techniques and well-designed experimental protocols, the release of NO from SNAP can be precisely controlled and characterized, paving the way for innovative therapeutic applications. The continued investigation into stabilizing SNAP within various delivery systems will be crucial in translating its therapeutic potential into clinical reality.

References

- Sheet, P. S., et al. (2024). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. ACS Omega.

- Sheet, P. S., et al. (2024). Mechanistic analysis of the photolytic decomposition of solid-state S-nitroso-N-acetylpenicillamine. PubMed.

- Williams, D. L. H. (1996). Metal ion catalysis in nitrosothiol (RSNO) decomposition.

- Chipinda, I., & Simoyi, R. H. (2005). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. PubMed.

- Chipinda, I., & Simoyi, R. H. (2005). Formation and Stability of a Nitric Oxide Donor: S-Nitroso-N-acetylpenicillamine. American Chemical Society.

- Major, T. C., et al. (2017). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment.

- Sapkota, A., et al. (2021). Catalytic effect of transition metal-doped medical grade polymer on S-nitrosothiol decomposition and its biological response. PMC.

- Brisbois, E. J., et al. (2016). Novel Nitric Oxide (NO)-Releasing Polymers and their Biomedical Applications.

- Zhang, H., et al. (2015). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine.

- Zhang, H., et al. (2015). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine. PMC - PubMed Central.

- Singh, S. P., & Williams, D. L. H. (1998). The thermal stability of S-nitrosothiols: experimental studies and ab initio calculations on model compounds. Journal of the Chemical Society, Perkin Transactions 2.

- Brisbois, E. J., et al. (2013).

- Biotium. (n.d.). SNAP. Biotium.

Sources

- 1. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic analysis of the photolytic decomposition of solid-state S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The thermal stability of S-nitrosothiols: experimental studies and ab initio calculations on model compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic effect of transition metal-doped medical grade polymer on S-nitrosothiol decomposition and its biological response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal ion catalysis in nitrosothiol (RSNO) decomposition - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

The Core Principles of S-Nitrosothiol and Nitric Oxide Donor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Navigating the Landscape of Nitric Oxide Signaling

The discovery of nitric oxide (NO) as a fundamental signaling molecule has revolutionized our understanding of a vast array of physiological and pathological processes, from cardiovascular homeostasis to neurotransmission and immune responses.[1][2] This guide delves into the intricate world of S-nitrosothiols (SNOs), the principal mediators of cGMP-independent NO signaling, and the broader class of NO donors that serve as invaluable tools for their study and therapeutic exploitation.[3][4][5] As a senior application scientist, my objective is not merely to present a collection of protocols, but to provide a foundational understanding of the underlying chemistry and biology, empowering researchers to make informed decisions in their experimental design and data interpretation. This document is structured to build from fundamental concepts to practical applications, ensuring a comprehensive grasp of the field.

The Chemical Biology of Nitric Oxide and S-Nitrosothiols

Nitric oxide, a diatomic free radical, is endogenously produced by nitric oxide synthases (NOS).[1][3] Its biological effects are mediated through two primary pathways: the well-characterized activation of soluble guanylate cyclase (sGC) leading to cGMP production, and the post-translational modification of proteins via S-nitrosation.[3][6] S-nitrosation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol.[3][4] This reversible modification is a key mechanism for regulating protein function, analogous to phosphorylation.[4]

The formation of SNOs in a biological milieu is a complex process that does not typically involve the direct reaction of NO with a thiol.[7] Instead, it necessitates a one-electron oxidation.[3][7] The primary mechanisms of S-nitrosothiol formation include:

-

Reaction with higher oxides of nitrogen: NO can be oxidized to dinitrogen trioxide (N₂O₃), a potent nitrosating agent that readily reacts with thiols.[3][8]

-

Radical-radical recombination: The reaction between a thiyl radical (RS•) and NO can form an S-nitrosothiol.[3][8]

-

Metal-catalyzed nitrosation: Transition metals, such as iron and copper, can facilitate the formation of SNOs.[3][8]

Once formed, the nitroso group can be transferred from one thiol to another in a process called transnitrosation .[3][8] This is a critical mechanism for the propagation of NO signaling and the modification of specific target proteins. The reverse process, denitrosation , is equally important for signal termination and is often catalyzed by enzymes such as S-nitrosoglutathione reductase (GSNOR) and the thioredoxin/thioredoxin reductase system.[3][7]

Diagram 1: The Dynamic Cycle of S-Nitrosation and Denitrosylation

Caption: A schematic overview of the key processes in S-nitrosothiol metabolism.

A Researcher's Compendium of Nitric Oxide Donors

NO donors are indispensable for studying the effects of NO and SNOs in vitro and in vivo. They are a chemically diverse group of compounds that release NO through various mechanisms, each with distinct kinetics and biological activities. Understanding these differences is paramount for selecting the appropriate donor for a given experimental question.

| Class of NO Donor | Examples | Mechanism of NO Release | Half-life (t½) at 37°C, pH 7.4 | Key Experimental Considerations |

| S-Nitrosothiols (SNOs) | S-nitrosoglutathione (GSNO), S-nitroso-N-acetylpenicillamine (SNAP) | Spontaneous or catalyzed (light, heat, metal ions) decomposition. | Minutes to hours (highly variable) | Can directly participate in transnitrosation reactions. Stability is a critical factor. |

| Diazeniumdiolates (NONOates) | DEA/NO, DETA/NO, PAPA/NO | Spontaneous, pH-dependent decomposition. | Seconds to days | Predictable NO release kinetics. Can be attached to polymers for controlled release. |

| Organic Nitrates | Glyceryl trinitrate (GTN), Isosorbide dinitrate | Enzymatic bioactivation (e.g., by mitochondrial aldehyde dehydrogenase). | Variable (dependent on metabolism) | Prodrugs requiring metabolic conversion. Tolerance can develop with prolonged use.[2] |

| Sydnonimines | Molsidomine, Linsidomine | Enzymatic conversion to the active metabolite SIN-1, which releases NO and superoxide. | Variable | Releases superoxide simultaneously with NO, which can lead to peroxynitrite formation. |

| Metal-Nitroso Complexes | Sodium nitroprusside (SNP) | Spontaneous or light-induced release of NO. | Seconds to minutes | Can release cyanide, leading to toxicity, particularly with prolonged use.[2] |

Foundational Laboratory Protocols: Synthesis and Quantification

A cornerstone of SNO research is the ability to reliably synthesize and quantify these molecules. The following protocols are presented with an emphasis on the rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthesis of S-Nitrosoglutathione (GSNO)

GSNO is an endogenous S-nitrosothiol and a frequently used experimental tool. Its synthesis is achieved through the acid-catalyzed nitrosation of glutathione (GSH).

Protocol: Synthesis of a 500 mM GSNO Stock Solution

Materials:

-

Glutathione (reduced form)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

10 N Sodium Hydroxide (NaOH)

-

Deionized water (dH₂O)

-

50 ml conical tube, magnetic stir bar, and stir plate

-

pH meter or pH paper

-

Light-protective foil or amber tubes

Procedure:

-

Acidification of Glutathione: In a 50 ml conical tube with a magnetic stir bar, add 620 µl of concentrated HCl to 5.9 ml of dH₂O. To this acidic solution, dissolve 1.54 g of glutathione. The acidic environment is crucial for the formation of nitrous acid (HONO) from sodium nitrite in the subsequent step.

-

Nitrosation Reaction: In a separate tube, dissolve 0.346 g of NaNO₂ in 1 ml of dH₂O. Slowly add the sodium nitrite solution to the stirring acidic glutathione solution. The solution will turn a characteristic red/pink color and evolve gas (NO). This reaction should be performed in a fume hood. Allow the reaction to stir for at least 5 minutes, protected from light, as GSNO is light-sensitive.

-

Neutralization: Carefully adjust the pH towards neutral by slowly adding approximately 710 µl of 10 N NaOH. Caution: If the pH becomes too alkaline, the solution will lose its red color and turn brownish, indicating the decomposition of GSNO. It is advisable to add the NaOH dropwise while monitoring the color.

-

Final Volume Adjustment and Storage: Bring the final volume to 10 ml with dH₂O. The resulting solution is approximately 500 mM GSNO. Aliquot into light-protected tubes and store at -80°C.

-

Concentration Verification: The concentration of the GSNO stock can be verified spectrophotometrically by measuring the absorbance at 335 nm (molar extinction coefficient, ε = 920 M⁻¹cm⁻¹).

Quantification of S-Nitrosothiols: The Saville-Griess Assay

The Saville-Griess assay is a classic colorimetric method for the quantification of SNOs.[4][5] It is a difference assay that relies on the mercury-catalyzed release of the nitroso group from the SNO, which is then detected as nitrite using the Griess reagent.[4]

Protocol: Saville-Griess Assay for SNO Quantification

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in dH₂O.

-

-

Mercuric chloride (HgCl₂) solution (e.g., 50 mM)

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Sample Preparation: Prepare samples in a 96-well plate. For each sample, two wells are required: one for the total nitrite measurement and one for the background nitrite measurement.

-

SNO Cleavage: To the wells for total nitrite measurement, add a small volume of HgCl₂ solution to cleave the S-NO bond. The other set of wells receives an equal volume of buffer. Incubate for 10 minutes.

-

Griess Reaction: Add Solution A (sulfanilamide) to all wells and incubate for 5-10 minutes at room temperature, protected from light. This step converts nitrite into a diazonium salt.

-

Color Development: Add Solution B (NEDD) to all wells and incubate for 5-10 minutes at room temperature, protected from light. A purple azo dye will form in the presence of the diazonium salt.

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Quantification: Prepare a standard curve using known concentrations of sodium nitrite. The concentration of SNOs in the sample is calculated by subtracting the absorbance of the non-HgCl₂-treated sample from the HgCl₂-treated sample and comparing this difference to the nitrite standard curve.

Self-Validation and Causality: The use of a paired sample with and without HgCl₂ is a self-validating system. The difference in absorbance can be directly attributed to the nitrite released from the SNOs. However, it is crucial to be aware that biological samples often contain a high background of nitrite, which can be a source of error.[4]

Advanced Techniques for the Detection and Identification of S-Nitrosylated Proteins

While the Saville-Griess assay is useful for quantifying total SNOs, more sophisticated methods are required to identify specific S-nitrosylated proteins.

The Biotin-Switch Technique (BST)

The biotin-switch technique is a widely used method for the detection and identification of S-nitrosylated proteins. It involves a three-step process: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag.

Diagram 2: Experimental Workflow of the Biotin-Switch Technique

Caption: A simplified workflow of the biotin-switch technique for identifying S-nitrosylated proteins.

Protocol: Biotin-Switch Technique

Materials:

-

HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)

-

Blocking buffer: HEN buffer with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS)

-

Reducing solution: 100 mM sodium ascorbate in HEN buffer

-

Labeling solution: 4 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) in DMF

-

Acetone (ice-cold)

-

Streptavidin-agarose beads

-

Appropriate buffers for Western blotting or mass spectrometry

Procedure:

-

Blocking of Free Thiols: Lyse cells or tissues in HEN buffer. Add blocking buffer to the lysate and incubate at 50°C for 20 minutes with frequent vortexing. This step irreversibly blocks all free cysteine thiols.

-

Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C for 20 minutes. Pellet the proteins by centrifugation.

-

Selective Reduction of SNOs: Wash the protein pellet twice with 70% acetone. Resuspend the pellet in HEN buffer containing 1% SDS and the reducing solution (sodium ascorbate). Incubate for 1 hour at room temperature. This step selectively reduces the S-nitrosothiols to free thiols.

-

Biotin Labeling: Add the labeling solution (Biotin-HPDP) to the protein solution and incubate for 1 hour at room temperature. The biotin-HPDP will specifically label the newly formed thiols.

-

Enrichment and Detection: The biotinylated proteins can then be enriched using streptavidin-agarose beads and subsequently identified by Western blotting with an anti-biotin antibody or by mass spectrometry.

Comparison of S-Nitrosothiol Detection Methods

Choosing the right detection method is critical for obtaining reliable and meaningful data. Each technique has its own set of advantages and limitations.

| Method | Principle | Detection Limit | Advantages | Disadvantages |

| Saville-Griess Assay | Colorimetric detection of nitrite released from SNOs by mercury.[4][5] | ~500 nM[5] | Simple, inexpensive, and does not require specialized equipment. | Indirect method, prone to interference from high background nitrite.[4] |

| Chemiluminescence | Detection of NO released from SNOs by photolysis or chemical reduction.[5] | Low pmol range[3] | Highly sensitive and specific. | Requires specialized and expensive equipment.[3] Can have interference from other NO species.[4] |

| Biotin-Switch Technique | Biotin labeling of cysteines after selective reduction of SNOs. | Low μM range for direct detection, enhanced by enrichment.[5] | Allows for the identification of specific S-nitrosylated proteins. | Multi-step protocol with potential for incomplete reactions and artifacts.[4] |

| Mass Spectrometry | Direct detection of the mass shift associated with S-nitrosation. | pmol to fmol range | Provides direct evidence and site-specific identification of S-nitrosation. | Requires sophisticated instrumentation and expertise in data analysis. |

| Fluorescence-Based Methods | Reaction of NO released from SNOs with fluorescent probes (e.g., DAF). | Variable, can be sensitive. | Can be used for imaging SNOs in cells and tissues. | Can be prone to artifacts and lack of specificity. |

Therapeutic Landscape and Future Directions

The profound role of S-nitrosothiols in physiology has spurred significant interest in their therapeutic potential. NO donors, particularly S-nitrosothiols, are being investigated for a wide range of cardiovascular, inflammatory, and infectious diseases.[2] Challenges in drug development include the inherent instability of SNOs and the need for targeted delivery to specific tissues or cell types.[2]

Future research will likely focus on:

-

Development of novel NO donors: Creating compounds with improved stability, targeted delivery mechanisms, and controlled NO release profiles.

-

Elucidating the S-nitrosoproteome: Identifying the full complement of S-nitrosylated proteins in different physiological and pathological states to uncover new therapeutic targets.

-

Understanding the specificity of S-nitrosation: Deciphering the mechanisms that govern the selective S-nitrosation of specific cysteine residues within the vast cellular proteome.

By building upon the foundational principles and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of nitric oxide signaling and translate these discoveries into innovative therapeutic strategies.

References

-

Smith, B. C., & Marletta, M. A. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Current Opinion in Chemical Biology, 16(5-6), 498–506. [Link]

-

Marozkina, N. V., & Gaston, B. (2012). S-Nitrosylation signaling regulates cellular protein interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(6), 722–729. [Link]

-

Hogg, N. (2011). The chemical biology of S-nitrosothiols. Antioxidants & Redox Signaling, 14(9), 1675–1686. [Link]

-

Forrester, M. T., Foster, M. W., & Stamler, J. S. (2007). Detection of Protein S-Nitrosylation with the Biotin Switch Technique. Free Radical Biology and Medicine, 42(7), 895-901. [Link]

-

Scatena, R., Bottoni, P., Pontoglio, A., & Giardina, B. (2000). Nitric oxide donors - current trends in therapeutic applications. Expert Opinion on Therapeutic Patents, 10(5), 559-574. [Link]

-

McGrowder, D., Ragoobirsingh, D., & Brown, P. (2006). Therapeutic Uses of Nitric Oxide-donating Drugs in the Treatment of Cardiovascular Diseases. International Journal of Pharmacology, 2(4), 366-373. [Link]

-

Broniowska, K. A., & Hogg, N. (2013). Detection of S-nitrosothiols. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 892-900. [Link]

-

Hogg, N. (2002). The biochemistry and physiology of S-nitrosothiols. Annual Review of Pharmacology and Toxicology, 42, 585–600. [Link]

-

Smith, B. C., & Marletta, M. A. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Current Opinion in Chemical Biology, 16(5-6), 498–506. [Link]

-

Jaffrey, S. R., & Snyder, S. H. (2001). The Biotin Switch Method for the Detection of S-Nitrosylated Proteins. Science's STKE, 2001(86), pl1. [Link]

-

Hart, T. W. (1985). Synthesis Protocol for GSNO (S-nitrosoglutathione). Tetrahedron Letters, 26(16), 2013-2016. [Link]

-

Jaffrey, S. R., & Snyder, S. H. (2001). The biotin switch method for the detection of S-nitrosylated proteins. Science's STKE, 2001(86), pl1. [Link]

-

Nagababu, E., & Rifkind, J. M. (2011). Determination of s-nitrosothiols in biological fluids by chemiluminescence. Methods in Molecular Biology, 704, 27–37. [Link]

-

RayBiotech. (n.d.). S-Nitrosylation Detection Kit (Biotin Switch). [Link]

-

Scatena, R., Bottoni, P., Pontoglio, A., & Giardina, B. (2000). Nitric oxide donors. Current trends in therapeutic applications. Expert Opinion on Therapeutic Patents, 10(5), 559-574. [Link]

-

Jaffrey, S. R., & Snyder, S. H. (2001). The Biotin Switch Method for the Detection of S-Nitrosylated Proteins. Science's STKE, 2001(86), pl1. [Link]

-

Brisbois, E. J., Handa, H., Major, T. C., Bartlett, R. H., & Meyerhoff, M. E. (2017). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 987. [Link]

-

Butler, A. R., & Feelisch, M. (1998). Characterisation and comparison of temporal release profiles of nitric oxide generating donors. Journal of Neuroscience Methods, 279, 1-8. [Link]

-

Nagababu, E., & Rifkind, J. M. (2011). Determination of S-Nitrosothiols in Biological Fluids by Chemiluminescence. Methods in Molecular Biology, 704, 27–37. [Link]

-

Brisbois, E. J., Handa, H., Major, T. C., Bartlett, R. H., & Meyerhoff, M. E. (2017). Schematic of the synthesis of S-nitroso-N-acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP–PDMS). [Link]

-

Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). The chemistry of the S-nitrosoglutathione/glutathione system. Journal of Biological Chemistry, 271(31), 18596–18603. [Link]

-

Smith, B. C., & Marletta, M. A. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Current Opinion in Chemical Biology, 16(5-6), 498-506. [Link]

-

Miller, M. R., & Megson, I. L. (2007). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 151(3), 305–321. [Link]

-

Giustarini, D., Milzani, A., Dalle-Donne, I., & Rossi, R. (2007). Detection of S-nitrosothiols in biological fluids: a comparison among the most widely applied methodologies. Journal of Chromatography B, 851(1-2), 124–139. [Link]

-

Carpenter, A. W., & Schoenfisch, M. H. (2012). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. Essays in Biochemistry, 52, 155–170. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

- HUE025573T2 - Method for stabilization of s-nitrosoglutathione and composition prepared by the same - Google P

-

Castillo, M. C., Lozano-Juste, J., González-Guzmán, M., Rodriguez, L., Rodriguez, P. L., & León, J. (2015). A schematic representation of the nitration, S-nitrosylation, and ubiquitination sites identified in planta in PYR1, PYL4, and PYL8. [Link]

-

Lee, J. H., Lee, Y. B., Park, M., & Lee, Y. (2019). Synthesis of S-nitrosoglutathione-conjugated poly(lactic-co-glycolic acid). [Link]

-

Forman, H. J., & Fukuto, J. M. (2012). S-Nitrosoglutathione. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(6), 730–737. [Link]

-

Ignarro, L. J., & Napoli, C. (2005). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation Research, 96(1), 21-29. [Link]

-

Jo, A., Lim, J., & Kim, J. (2018). NO released from NO donors. (a) Comparison of NO release kinetics by PROLI NONOate and DETA NONOate. (b) Effect of pH on NO release from DETA NONOate. [Link]

-

Hogg, N. (2012). The Chemical Biology of S-Nitrosothiols. Antioxidants & Redox Signaling, 17(11), 1579–1592. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

Ignarro, L. J. (1996). Role of nitric oxide signal transduction pathway in regulation of vascular tone. New York State Journal of Medicine, 96(1), 25-30. [Link]

-

Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. [Link]

-

Al-Sa'doni, H. H., & Ferro, A. (2000). S-nitrosothiols: a class of nitric oxide-donor drugs. Clinical Science, 98(5), 507–520. [Link]

-

Archer, S. L. (2017). The Nitric Oxide Pathway in Pulmonary Vascular Disease. Current Opinion in Hematology, 24(5), 447–455. [Link]

Sources

- 1. S-Nitrosothiol measurements in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methodologies for the characterization, identification and quantification of S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Reductive Ligation‐Based Detection Strategies for Nitroxyl (HNO) and S‐Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: S-nitroso-N-acetylpenicillamine (SNAP) Structure and Bonding

[1][2]

Executive Summary

S-nitroso-N-acetylpenicillamine (SNAP) is a tertiary S-nitrosothiol (RSNO) and one of the most stable synthetic nitric oxide donors available.[1][2] Unlike primary RSNOs (e.g., S-nitrosocysteine), which are red and unstable, SNAP is a green, crystalline solid at room temperature.[1][2] Its stability is derived from the steric hindrance of the gem-dimethyl group on the penicillamine backbone and an intricate hydrogen-bonding network in its crystal lattice.[1][2]

For researchers, SNAP serves as a "gold standard" reference compound for generating controlled NO fluxes (

Molecular Architecture & Crystallography[1]

Chemical Structure

SNAP is the S-nitrosylated derivative of N-acetyl-D,L-penicillamine (NAP).[1][2][3][4] Its core features include:

-

Backbone: N-acetylated amino acid (valine derivative).[1][2][5][6][7]

-

Functional Group: Thionitrite (S-NO) attached to a tertiary carbon.[1][2]

-

Chirality: Typically synthesized from N-acetyl-D,L-penicillamine, resulting in a racemic mixture, though the D-isomer is often used in specific chiral studies.[1][2]

Crystal System and Stability

-

Space Group:

(for the pure enantiomer).[1][2] -

Lattice Stabilization: The high stability of SNAP compared to other RSNOs is attributed to intermolecular hydrogen bonding between the amide N-H and the carboxyl carbonyls of adjacent molecules. This locks the S-NO group in a conformation that minimizes homolytic cleavage.[1][2]

-

Steric Shielding: The two methyl groups on the

-carbon (adjacent to the sulfur) provide steric bulk, protecting the S-N bond from nucleophilic attack and retarding bimolecular decomposition pathways.[1][2]

Isomerism (Syn/Anti)

The S-N bond possesses partial double-bond character due to resonance delocalization involving the oxygen lone pairs.[1][2] This creates a barrier to rotation, leading to distinct syn (cis) and anti (trans) conformers.[1][2]

-

SNAP Conformation: In the solid state, SNAP predominantly adopts the green conformer (often associated with the anti or specific eclipsed conformations favored by tertiary substitution), characterized by an S-N-O angle of approximately

.

The S-Nitroso "Warhead": Bonding & Electronic Structure[1][2]

The physicochemical behavior of SNAP is dictated by the labile S-N bond.[1][2]

Electronic Transitions (Spectroscopy)

The characteristic green color of SNAP arises from specific electronic transitions within the S-NO group.[1][2]

| Transition Type | Wavelength ( | Extinction Coeff.[1][2][4] ( | Description |

| 340 nm | ~1,000 M | Strong UV absorption; primary handle for quantification.[1][2] | |

| 590 nm | ~15 M | Weak visible absorption; responsible for the characteristic green color . |

Bond Dissociation Energy (BDE)

The S-N bond in SNAP is relatively weak, with a bond dissociation energy of approximately 30–35 kcal/mol .[1][2] This low BDE allows for controlled homolytic cleavage upon exposure to specific stimuli (heat, light), releasing NO and forming a thiyl radical (

Synthesis & Characterization Protocol

Validated Synthesis Workflow

The synthesis relies on the nitrosation of the thiol group of N-acetylpenicillamine (NAP) using nitrous acid generated in situ.[1][2]

Reagents:

Protocol:

-

Dissolve NAP in the methanol/water mixture containing acid.[1][2]

-

Add an equimolar amount of

with vigorous stirring. -

Observation: The solution turns transiently red, then deep green.[1][2]

-

Crystallization: Cool the reaction vessel in an ice bath. Green crystals of SNAP will precipitate.[1][2]

-

Purification: Filter, wash with ice-cold water, and dry under vacuum in the dark.[1][2]

Figure 1: Reaction pathway for the synthesis of SNAP via acid-catalyzed nitrosation.[1][2]

Quality Control (QC) Criteria

Decomposition Mechanisms & NO Release[8][9][10]

SNAP releases nitric oxide through two primary pathways: Homolytic Cleavage (Photolytic/Thermal) and Metal-Catalyzed Decomposition .[1][2]

Photolytic/Thermal (Homolysis)

Exposure to light (especially 340 nm or 590 nm) or heat causes the S-N bond to break homolytically.[1][2]

Metal-Catalyzed (Cu+ Mediated)

Trace copper ions (

Figure 2: Dual decomposition pathways of SNAP leading to NO release.[1][2]

Applications in Drug Delivery & Materials Science

Polymer Integration

SNAP is extensively used to dope medical grade polymers (e.g., Elast-eon , CarboSil , PVC ).[1][2]

-

Mechanism: SNAP dissolves in the polymer matrix.[1][2] As surface SNAP decomposes and releases NO, a concentration gradient draws bulk SNAP toward the interface.[1][2]

-

Crystallization in Polymers: At concentrations >4 wt%, SNAP recrystallizes within the polymer matrix.[1][2] These microcrystals act as long-term reservoirs, stabilized by the same hydrogen-bonding network found in the pure crystal, extending NO release duration to months.[1][2]

Comparative Stability Table

| Parameter | SNAP (Tertiary RSNO) | GSNO (Primary RSNO) | CysNO (Primary RSNO) |

| Color | Green | Red/Pink | Red |

| Solid State | Stable Crystals | Unstable (Hygroscopic) | Unstable |

| Solution | Hours - Days | Minutes - Hours | Minutes |

| Primary Stabilizer | Steric Hindrance (Methyls) | Solvation Shell | None |

References

-

Original Synthesis & Kinetics: Chipinda, I., & Simoyi, R. H. (2006).[1][2] Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine.[1][2][3][7][9][10][11] Journal of Physical Chemistry B. Link

-

Polymer Incorporation: Frost, M. C., & Meyerhoff, M. E. (2004).[1][2] Controlled photoinitiated release of nitric oxide from polymer films containing S-nitroso-N-acetyl-DL-penicillamine derivatized fumed silica filler.[1][2] Journal of the American Chemical Society.[1][2] Link[1][2]

-

Crystallographic Data: Field, L., et al. (1978).[1][2] Organic disulfides and related substances. 38. Some disulfide and trisulfide derivatives of penicillamine. Journal of Organic Chemistry. Link[1][2]

-

Biomedical Application (Catheters): Brisbois, E. J., et al. (2013).[1][2] Long-term nitric oxide release and elevated temperature stability with S-nitroso-N-acetylpenicillamine (SNAP)-doped Elast-eon E2As polymer.[1][2] Biomaterials.[1][2][12] Link

-

Photolytic Mechanism: Lautner, G., et al. (2024).[1][2] Mechanistic analysis of the photolytic decomposition of solid-state S-nitroso-N-acetylpenicillamine. Nitric Oxide.[1][2][3][7][8][9][11][12] Link

Sources

- 1. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 2. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Nitroso-N-Acetylpenicillamine | C7H12N2O4S | CID 6603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ≥97%, Nitric oxide donor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. article.sapub.org [article.sapub.org]

- 8. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Utilizing SNAP as a Nitric Oxide Donor in Cell Culture

For: Researchers, scientists, and drug development professionals.

Introduction: The Role and Rationale for Using SNAP

Nitric oxide (NO) is a pleiotropic signaling molecule critical to a vast array of physiological processes, from vasodilation and neurotransmission to immune responses and apoptosis.[1] Due to its ephemeral nature—a half-life of mere seconds in biological systems—direct application of NO gas in cell culture is impractical.[2] This necessitates the use of NO donor compounds, which release NO in a more controlled and sustained manner.

S-nitroso-N-acetylpenicillamine (SNAP) is a widely used S-nitrosothiol (RSNO) that serves as a reliable and stable source of NO for in vitro studies.[3] Unlike some other donors, it does not typically induce tolerance and decomposes at a relatively slow, predictable rate, making it an excellent tool for investigating the cellular effects of sustained NO exposure.[3] This document provides a comprehensive guide to the effective use of SNAP in cell culture, covering the underlying principles, detailed protocols, and essential validation steps.

Mechanism of Action and Critical Experimental Parameters

How SNAP Releases Nitric Oxide

SNAP is a tertiary RSNO, a structural feature that contributes to its relative stability.[4] The core of its function lies in the homolytic cleavage of the sulfur-nitrogen (S-NO) bond, which releases the NO radical. This decomposition is not entirely spontaneous and is significantly influenced by several factors:

-

Thermal Decomposition: The primary mechanism of NO release in a controlled environment like a cell culture incubator (37°C) is gradual thermal decomposition.[4]

-

Photolysis: Exposure to light, particularly in the UV and visible spectrum (around 340 nm and 590 nm), can accelerate the breakdown of the S-NO bond, leading to a burst of NO release.[4][5] This is a critical factor to control for experimental reproducibility.

-

Catalysis by Metal Ions: Trace amounts of transition metal ions, particularly cuprous ions (Cu⁺), can potently catalyze the decomposition of SNAP.[6][7] While cupric ions (Cu²⁺) are inactive, the cellular environment contains reducing agents that can convert Cu²⁺ to Cu⁺, thereby influencing the rate of NO release.[8]

Understanding these factors is paramount. For consistent results, all manipulations involving SNAP solutions should be performed with minimal light exposure (e.g., by wrapping tubes in aluminum foil), and the potential for metal ion contamination from media or reagents must be considered.[2]

Chemical and Physical Properties

A clear understanding of SNAP's properties is essential for accurate preparation and application.

| Property | Value | Source(s) |

| Molecular Weight | 220.24 g/mol | [9] |

| Appearance | Light green solid/powder | [2][10] |

| Solubility | Soluble in DMSO (up to 100 mM), water, and other organic solvents | [11][12] |

| Half-life (t½) | ~37 hours in solution (decomposition is slow and gradual) | [3] |

| Storage | Store solid at -20°C, protected from light and moisture | [13] |

Experimental Design: Ensuring Rigor and Reproducibility

A well-designed experiment using SNAP is a self-validating system. This requires meticulous preparation, the right controls, and a method to confirm that NO is being delivered as intended.

The Importance of Controls

To confidently attribute observed cellular effects to nitric oxide, the following controls are indispensable:

-

Vehicle Control: Since SNAP is typically dissolved in a solvent like DMSO before being diluted in culture medium, a vehicle control is essential.[14] This group of cells is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental group. This ensures that any observed effects are not due to the solvent itself.[11][14]

-

Negative Control (Untreated): This group of cells receives only fresh culture medium and serves as the baseline for normal cell health and function.[14]

-

Degraded SNAP Control (Optional but Recommended): To provide the highest level of evidence that the effects are due to NO, a control using "spent" SNAP can be included. This is prepared by allowing a SNAP solution to decompose completely (e.g., by exposing it to light and room temperature for >48 hours) before adding it to the cells. This controls for any effects of the SNAP backbone molecule, N-acetylpenicillamine (NAP).

Workflow for a Typical Cell Culture Experiment with SNAP

The following diagram illustrates a standard workflow from preparation to analysis.

Experimental workflow for using SNAP in cell culture.

Detailed Protocols

Protocol 1: Preparation of SNAP Stock and Working Solutions

Rationale: SNAP should always be prepared fresh immediately before use to ensure accurate dosing, as NO release begins upon dissolution.[11] Using a high-concentration stock in an organic solvent like DMSO minimizes the final solvent concentration in the culture medium, reducing potential toxicity.[11]

Materials:

-

S-nitroso-N-acetylpenicillamine (SNAP) powder (CAS 79032-48-7)

-

Anhydrous, sterile DMSO

-

Sterile, light-blocking microcentrifuge tubes (or wrap standard tubes in aluminum foil)

-

Pre-warmed, complete cell culture medium

Procedure:

-

Calculate Mass: Determine the mass of SNAP powder needed for your desired stock concentration. For a 100 mM stock solution (MW = 220.24 g/mol ):

-

Mass (mg) = 100 mmol/L * 0.22024 g/mmol * Volume (L) * 1000 mg/g

-

To make 1 mL (0.001 L): 100 * 0.22024 * 0.001 * 1000 = 22.02 mg

-

-

Weigh Powder: In a dimmed room or under minimal light, accurately weigh the SNAP powder and place it into a light-blocking microcentrifuge tube.

-

Dissolve in DMSO: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Vortex: Vortex the tube for 5-10 minutes until the green SNAP powder is fully dissolved.[15] This is your 100 mM SNAP stock solution .

-

Immediate Dilution: Proceed immediately to prepare working solutions. Do not store the stock solution for later use.[11][16]

-

Prepare Working Solutions: Serially dilute the 100 mM stock solution into pre-warmed complete culture medium to achieve your final desired concentrations (e.g., 10 µM, 100 µM, 1 mM). Always add the stock solution to the medium, not the other way around, and mix gently by inversion.

-

Example for 100 µM: Add 1 µL of 100 mM stock to 1 mL of medium.

-

-

Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium. For the example above, add 1 µL of DMSO to 1 mL of medium to achieve a final DMSO concentration of 0.1%.

Protocol 2: General Treatment of Adherent Cells with SNAP

Rationale: This protocol outlines a standard procedure for applying the freshly prepared SNAP solutions to cultured cells and collecting samples for subsequent analysis.

Materials:

-

Cultured cells at desired confluency (typically 70-80%)

-

Freshly prepared SNAP working solutions and vehicle control medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Aspirate Old Medium: Carefully aspirate the existing culture medium from the cell culture plates or wells.

-

Wash (Optional): Gently wash the cells once with sterile PBS to remove any residual medium components, then aspirate the PBS.

-

Add Treatments: Add the appropriate volume of the prepared SNAP working solutions, vehicle control, or negative control (fresh medium) to the corresponding wells.

-

Incubate: Return the plate to a 37°C, 5% CO₂ incubator for the desired treatment duration. Incubation times can range from minutes to 48 hours, depending on the biological question.[17][18]

-

Sample Collection:

-

For Supernatant Analysis: At the end of the incubation, carefully collect the culture supernatant from each well into fresh tubes. Centrifuge briefly to pellet any floating cells and transfer the clarified supernatant for analysis (e.g., Griess Assay).

-

For Cell Lysate: Aspirate the remaining medium, wash the cells with cold PBS, and then lyse the cells directly in the plate using an appropriate lysis buffer for downstream applications like Western blotting or protein assays.

-

Protocol 3: Verification of NO Release with the Griess Assay

Rationale: The Griess assay is a simple, colorimetric method that indirectly measures NO production by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[17][19] Performing this assay on your culture supernatant validates that SNAP is releasing NO under your specific experimental conditions.[1]

Materials:

-

Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)[1][20]

-

Sodium Nitrite (NaNO₂) standard

-

Clarified culture supernatants

-

96-well clear, flat-bottom plate

-

Spectrophotometric plate reader

Procedure:

-

Prepare Nitrite Standard Curve: Create a series of nitrite standards (e.g., 0, 1, 5, 10, 25, 50, 100 µM) by diluting a stock NaNO₂ solution in the same culture medium used for your experiment.[1] This is crucial as media components can interfere with the assay.

-

Plate Samples and Standards: Pipette 50 µL of each standard and your collected cell culture supernatants into separate wells of the 96-well plate.[17]

-

Prepare Griess Reagent: If the reagents are separate, mix equal volumes of the sulfanilamide solution (Reagent A) and the NED solution (Reagent B) immediately before use.[17]

-

Add Griess Reagent: Add 50-100 µL of the freshly mixed Griess reagent to each well containing standards and samples.[17]

-

Incubate: Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.[19][20]

-

Measure Absorbance: Read the absorbance at a wavelength between 540-570 nm using a plate reader.[1]

-

Calculate Concentration: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the linear regression equation from this curve to determine the nitrite concentration in your samples.

Signaling and Downstream Applications

The biological effects of NO are vast. A primary and well-characterized signaling pathway involves the activation of soluble guanylate cyclase (sGC).

The NO-sGC-cGMP Signaling Pathway

Nitric oxide diffuses across cell membranes and binds to the heme moiety of sGC.[1] This activation catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that in turn activates Protein Kinase G (PKG). PKG phosphorylates numerous downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[1][21]

Canonical NO/sGC/cGMP signaling pathway.

However, it's critical to note that NO can also signal through cGMP-independent mechanisms, such as inducing apoptosis in smooth muscle cells, which may involve alterations in ion transport rather than the sGC pathway.[22] Therefore, the downstream effects of SNAP treatment can be highly context-dependent.

Common Applications:

-

Apoptosis Studies: Investigating the pro- or anti-apoptotic effects of NO.[22][23]

-

Vasodilation Research: Studying smooth muscle relaxation in vascular cell models.[21]

-

Neuroscience: Exploring the role of NO in neurotransmission and neurotoxicity.

-

Immunology: Examining the cytotoxic effects of NO released by immune cells.

Troubleshooting and Safety

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No/Low Nitrite in Griess Assay | 1. Inactive SNAP (old or improperly stored).2. SNAP decomposed prematurely (light exposure).3. Assay interference (e.g., phenol red in medium). | 1. Purchase fresh SNAP; store at -20°C.2. Prepare solutions protected from light.3. Use phenol red-free medium or run standards in the same medium to correct for background. |

| High Variability Between Replicates | 1. Inconsistent SNAP decomposition (uneven light exposure).2. Pipetting errors.3. Cell health variability. | 1. Ensure all tubes/plates are handled consistently regarding light.2. Use calibrated pipettes; mix solutions thoroughly.3. Ensure even cell seeding and consistent confluency. |

| Unexpected Cell Death/Toxicity | 1. SNAP concentration is too high.2. DMSO concentration is >0.5%.3. Contamination. | 1. Perform a dose-response curve to find the optimal concentration (e.g., 0.5 mM to 2 mM).[18]2. Recalculate dilutions to keep DMSO ≤0.1%.[11]3. Use sterile technique throughout. |

Safety Precautions

SNAP is considered a hazardous substance.[13][24]

-

Handling: Avoid all personal contact, including inhalation of the powder and contact with skin and eyes.[13][24] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Ventilation: Handle the solid powder in a well-ventilated area or chemical fume hood.[24]

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

-

National Cancer Institute, NIH. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Retrieved from [Link]

-

Bordini, J., et al. (2006). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. The Journal of Physical Chemistry B, 110(33), 16623-16630. Retrieved from [Link]

-

Carpenter, A. W., & Schoenfisch, M. H. (2012). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 89(9), 1182-1185. Retrieved from [Link]

-

Bordini, J., et al. (2006). Formation and Stability of a Nitric Oxide Donor: S-Nitroso-N-acetylpenicillamine. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

-